BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Efficacy of Avibactam and
Clavulanic Acid Against ESBL-Producing
Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Avibactam

Cat. No.: B601228

This guide provides a detailed comparison of the in-vitro efficacy of avibactam and clavulanic
acid, two prominent -lactamase inhibitors, against Extended-Spectrum (-Lactamase (ESBL)-
producing Escherichia coli. The data presented is compiled from various studies to offer a
guantitative and objective overview for researchers, scientists, and drug development
professionals.

Introduction to ESBL-Producing E. coli

Extended-spectrum B-lactamases (ESBLS) are enzymes that mediate resistance to most 3-
lactam antibiotics, including penicillins, cephalosporins, and monobactams. ESBL-producing E.
coli is a significant cause of both hospital-acquired and community-acquired infections, posing
a considerable therapeutic challenge. The primary strategy to combat these resistant bacteria
is to combine a B-lactam antibiotic with a 3-lactamase inhibitor (BLI). Clavulanic acid is a
conventional BLI, while avibactam represents a newer generation of non-p-lactam BLIs.

Quantitative Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for antibiotic
combinations against ESBL-producing E. coli. MIC50 and MIC90 represent the concentrations
required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Lower MIC
values indicate greater potency.
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o ESBL-
Antibiotic . o
L. Producing MIC50 MIC90 Susceptibili
Combinatio . Reference
E. coli (ng/mL) (ng/mL) ty (%)
n
Isolates
Ceftazidime-
_ 19,889 0.25 1 99.5
Avibactam
Piperacillin-
19,889 <4 64 86.8
Tazobactam
Amoxicillin-
Clavulanic 1,046 16 >32 61.2
Acid
Ceftolozane-
1,046 0.5 >32 89.9
Tazobactam

Note: Data for Piperacillin-Tazobactam and Ceftolozane-Tazobactam are included to provide a
broader context of B-lactam/B-lactamase inhibitor combinations. Avibactam is primarily paired
with ceftazidime, while clavulanic acid is paired with amoxicillin.

The data indicates that ceftazidime-avibactam is highly effective against ESBL-producing E.
coli, with a susceptibility rate of 99.5%. In contrast, amoxicillin-clavulanic acid shows
significantly lower efficacy, with a susceptibility rate of 61.2% against these resistant strains.
Avibactam is a potent inhibitor of a wide range of B-lactamases, including ESBLs, KPC, and
OXA-48-type carbapenemases. Clavulanic acid is effective against many ESBLs but can be
susceptible to hydrolysis by inhibitor-resistant variants and is not effective against
carbapenemases.

Experimental Protocols

The data cited in this guide is primarily derived from antimicrobial susceptibility testing (AST)
performed according to standardized laboratory methods.

Key Experiment: Broth Microdilution for MIC Determination
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The most common method for determining the MIC of an antimicrobial agent is broth
microdilution, following guidelines from organizations like the Clinical and Laboratory Standards
Institute (CLSI).

« |solate Preparation: ESBL-producing E. coli isolates are cultured on appropriate agar plates,
and colonies are suspended in a saline or broth solution to achieve a standardized turbidity,
typically a 0.5 McFarland standard.

e Inoculum Dilution: The standardized bacterial suspension is further diluted in cation-adjusted
Mueller-Hinton broth (CAMHB) to reach a final concentration of approximately 5 x 105
colony-forming units (CFU)/mL in the test wells.

e Drug Dilution: The antimicrobial agents (e.g., ceftazidime-avibactam, amoxicillin-clavulanic
acid) are prepared in a series of two-fold dilutions in microtiter plates. Avibactam is tested at
a fixed concentration (typically 4 pg/mL) in combination with varying concentrations of the
partner antibiotic.

 Incubation: The microtiter plates containing the bacterial inoculum and antimicrobial dilutions
are incubated at 35°C for 16-20 hours in ambient air.

o MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial
agent that completely inhibits visible bacterial growth.

e Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are tested
concurrently to ensure the accuracy and reproducibility of the results.
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Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.

Mechanism of Action and Inhibition

Both avibactam and clavulanic acid function by inhibiting B-lactamase enzymes, thereby
protecting the partner B-lactam antibiotic from degradation. However, their chemical structures
and inhibitory mechanisms differ significantly.

o Clavulanic Acid: A "suicide inhibitor," clavulanic acid possesses a classical 3-lactam
structure. It is recognized by the (-lactamase enzyme and forms a covalent acyl-enzyme
intermediate. This intermediate is stable, rendering the enzyme inactive.

e Avibactam: A diazabicyclooctane (DBO), avibactam is a non-f3-lactam inhibitor. It also forms
a covalent bond with the B-lactamase enzyme, but this bond is reversible. This allows
avibactam to efficiently inhibit multiple enzyme molecules, contributing to its broad-spectrum
activity against various B-lactamases, including some carbapenemases that clavulanic acid
cannot inhibit.
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Caption: Comparative Mechanism of ESBL Inhibition by Avibactam and Clavulanic Acid.

Conclusion

The available in-vitro data demonstrates the superior efficacy of the ceftazidime-avibactam
combination compared to amoxicillin-clavulanic acid against ESBL-producing E. coli.
Avibactam's broader spectrum of activity and potent inhibition of ESBLSs result in significantly
higher susceptibility rates. This makes avibactam-based combinations a more reliable
therapeutic option for infections caused by these multidrug-resistant pathogens. The choice of
a B-lactamase inhibitor is critical, and newer agents like avibactam represent a significant
advancement in combating antibiotic resistance.

 To cite this document: BenchChem. [Comparative Efficacy of Avibactam and Clavulanic Acid
Against ESBL-Producing Escherichia coli]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601228#a-vs-clavulanic-acid-efficacy-against-esbl-
producing-e-coli]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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